molecular formula C26H31NO4 B12959501 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclooctylpropanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclooctylpropanoic acid

Cat. No.: B12959501
M. Wt: 421.5 g/mol
InChI Key: DUHPOFYVRSSPPI-XMMPIXPASA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclooctylpropanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclooctylpropanoic acid typically involves the protection of the amino group using the Fmoc group. The process begins with the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclooctylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclooctylpropanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclooctylpropanoic acid involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from nucleophilic attack during subsequent chemical reactions. The Fmoc group can be removed under mild basic conditions, typically using piperidine in DMF, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclooctylpropanoic acid apart from similar compounds is its unique cyclooctyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific structural requirements .

Properties

Molecular Formula

C26H31NO4

Molecular Weight

421.5 g/mol

IUPAC Name

(2R)-3-cyclooctyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H31NO4/c28-25(29)24(16-18-10-4-2-1-3-5-11-18)27-26(30)31-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h6-9,12-15,18,23-24H,1-5,10-11,16-17H2,(H,27,30)(H,28,29)/t24-/m1/s1

InChI Key

DUHPOFYVRSSPPI-XMMPIXPASA-N

Isomeric SMILES

C1CCCC(CCC1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCCC(CCC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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